molecular formula C16H15FO4 B8324629 Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate

Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate

Cat. No.: B8324629
M. Wt: 290.29 g/mol
InChI Key: XTNYGIQYUUTCEV-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C16H15FO4. This compound is a derivative of benzoic acid and features a fluorine atom, a methoxy group, and a phenylmethyl ether group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate typically involves the esterification of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid.

    Reduction: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy groups contribute to its reactivity and binding affinity with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-methoxybenzoate: Similar structure but lacks the phenylmethyl ether group.

    Methyl 4-fluoro-3-methoxybenzoate: Similar structure with different positioning of the fluorine and methoxy groups.

    Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is unique due to the presence of the phenylmethyl ether group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.

Properties

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

methyl 3-fluoro-4-methoxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO4/c1-19-15-13(17)8-12(16(18)20-2)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

XTNYGIQYUUTCEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-fluoro-5-hydroxy-4-(methyloxy)benzoate (3.63 g, 18.1 mmol.) in DMF (25 mL) was added cesium carbonate (8.9 g, 27.2 mmol.) followed by benzyl bromide (2.8 mL, 23.6 mmol.) and the mixture was stirred at room temperature over 12 hours. The mixture was then partitioned with ethyl ether and water and the organic phase washed with water (3×) then saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. Filtration and concentration followed by purification of the residue by silica gel flash chromatography using 50% hexanes in chloroform as eluent afforded methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate (3.54 g, 67% yield) as a colorless solid after concentration of the pure fractions and drying in vacuo.
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

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